molecular formula C13H14Cl2N4O4 B13385385 [4-(2,6-Dichloropurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol

[4-(2,6-Dichloropurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol

Cat. No.: B13385385
M. Wt: 361.18 g/mol
InChI Key: LZDIYWCJZOULCR-UHFFFAOYSA-N
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Description

[4-(2,6-Dichloropurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine base substituted with dichloro groups and a furodioxolane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2,6-Dichloropurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Purine Base: The synthesis begins with the preparation of 2,6-dichloropurine, which is achieved through the chlorination of purine using reagents like phosphorus oxychloride.

    Introduction of the Furodioxolane Ring: The next step involves the formation of the furodioxolane ring system. This can be accomplished through a cyclization reaction using appropriate diol precursors under acidic or basic conditions.

    Final Coupling: The final step involves coupling the purine base with the furodioxolane ring system to form the desired compound. This step may require the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or other activating reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Large-scale production would require careful control of reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

[4-(2,6-Dichloropurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol can undergo various chemical reactions, including:

    Substitution Reactions: The dichloro groups on the purine base can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used. For example, oxidation with strong oxidizing agents can lead to the formation of corresponding oxo derivatives.

    Cyclization Reactions: The furodioxolane ring system can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions may involve the use of bases such as sodium hydride or potassium carbonate.

    Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted purine derivatives, while oxidation reactions can produce oxo derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-(2,6-Dichloropurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It can serve as a probe to investigate the mechanisms of enzyme action and the binding properties of purine derivatives.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving purine metabolism.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in catalysis, polymer science, and material science.

Mechanism of Action

The mechanism of action of [4-(2,6-Dichloropurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol involves its interaction with specific molecular targets. The dichloro groups on the purine base allow for strong binding interactions with nucleophilic sites on proteins and nucleic acids. This binding can modulate the activity of enzymes and other biological macromolecules, leading to various biological effects. The furodioxolane ring system may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloropurine: A simpler purine derivative with similar dichloro substitution.

    6-Chloropurine: Another purine derivative with a single chloro group.

    2-Chloroadenine: A purine derivative with a chloro group at the 2-position.

Uniqueness

[4-(2,6-Dichloropurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol is unique due to its combination of a dichloropurine base and a furodioxolane ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

[4-(2,6-dichloropurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N4O4/c1-13(2)22-7-5(3-20)21-11(8(7)23-13)19-4-16-6-9(14)17-12(15)18-10(6)19/h4-5,7-8,11,20H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDIYWCJZOULCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=NC4=C3N=C(N=C4Cl)Cl)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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